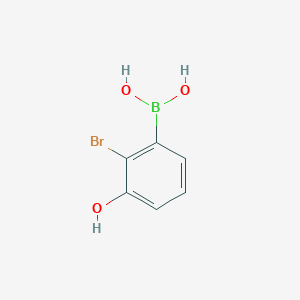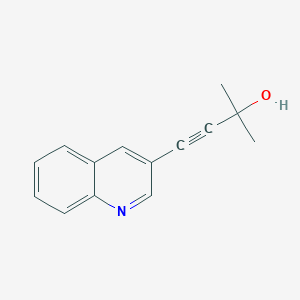![molecular formula C9H5F3N2O B11892218 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-26-5](/img/structure/B11892218.png)
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide (NaOH) and provides a high yield in a short reaction time . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound often employ catalytic routes, such as copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysis. These methods are designed to be efficient and scalable, although they may involve the use of undesirable solvents and high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents such as sodium borohydride (NaBH4). The reactions are often carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the trifluoromethyl group.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of the nitrogen atoms in the ring system.
Uniqueness
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Propriétés
Numéro CAS |
881841-26-5 |
|---|---|
Formule moléculaire |
C9H5F3N2O |
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-8-13-6(5-15)4-14(7)8/h1-5H |
Clé InChI |
YYKGYBGXKOVSPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)






![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)





